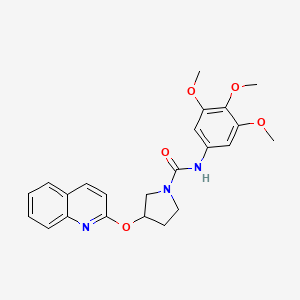
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(quinolin-2-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the quinoline moiety contributes to its pharmacological properties, while the 3,4,5-trimethoxyphenyl group enhances its bioactivity through increased lipophilicity and potential interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring containing one nitrogen atom |
| Quinoline Moiety | A bicyclic structure that enhances biological activity |
| Trimethoxyphenyl Group | A phenyl ring substituted with three methoxy groups |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, it has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). The results indicated significant antiproliferative effects:
- Cell Proliferation Assays : MTT assays demonstrated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines.
- NCI-60 Cell Panel Assays : The compound was tested against a panel of 60 human tumor cell lines, showing promising results in inhibiting cell growth.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has also been studied. It has shown activity against various kinases, which are critical in cancer progression:
- Kinase Inhibition Studies : Research indicates that modifications to the pyrrolidine scaffold can enhance selectivity and potency against specific kinases. For example, compounds with a chiral pyrrolidine structure exhibited nanomolar activity against CK1γ and CK1ε, suggesting potential as targeted therapies in kinase-mediated diseases.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell division.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Enzyme Activity : Altering the function of specific kinases involved in tumor growth.
Study 1: Antiproliferative Effects on Breast Cancer Cells
In a recent study published by researchers at Taipei Medical University, various derivatives of quinoline were synthesized and tested for their effects on breast cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity:
- Compounds Tested : Among the 26 compounds evaluated, those with structural similarities to this compound showed the highest levels of inhibition.
- Results : Compounds 18 and 20 met inhibition criteria across multiple cell lines.
Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of pyrrolidine derivatives. The study revealed:
- Selectivity for CK1 Kinases : The introduction of specific substituents on the pyrrolidine ring enhanced selectivity for CK1γ and CK1ε.
- Binding Affinity : X-ray crystallography confirmed strong binding interactions between the compound and the target kinases.
Propiedades
IUPAC Name |
3-quinolin-2-yloxy-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-19-12-16(13-20(29-2)22(19)30-3)24-23(27)26-11-10-17(14-26)31-21-9-8-15-6-4-5-7-18(15)25-21/h4-9,12-13,17H,10-11,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXODLNNLFJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














